Ethanol-d5

Overview

Description

Mechanism of Action

Target of Action

Ethanol-d5, a deuterated form of ethanol, is expected to have similar targets as ethanol. Ethanol primarily targets several neurotransmitter systems in the brain, including GABA (gamma-aminobutyric acid), glutamate, dopamine, and serotonin systems . These neurotransmitters play crucial roles in various brain functions, including mood regulation, motor control, and cognitive processes .

Mode of Action

This compound, like ethanol, interacts with its targets in several ways. It alters the membranes of neurons, their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . These interactions lead to changes in neuronal activity, which can result in behavioral changes such as sedation, euphoria, and impaired motor control .

Biochemical Pathways

The metabolism of this compound involves complex biochemical pathways. The most significant pathway is initiated by alcohol dehydrogenase (ADH) , which converts ethanol to acetaldehyde . Acetaldehyde is then further metabolized to acetic acid by aldehyde dehydrogenase (ALDH) . This process also leads to an excess of NADH/lactate, which has important biochemical implications such as enhanced lipogenesis and decreased gluconeogenesis .

Pharmacokinetics

The pharmacokinetics of this compound is likely to be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Chronic ethanol use can cause transient changes in many physiological responses, resulting in both pharmacokinetic and pharmacodynamic interactions .

Result of Action

The molecular and cellular effects of this compound action are expected to be similar to those of ethanol. Ethanol’s effects on the brain lead to changes in behavior, including escalated use, tolerance, compulsive seeking, and dependence . At the molecular level, ethanol affects the structure and function of proteins, leading to protein denaturation and the accumulation of abnormal proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the individual’s genetic makeup, age, sex, and health status can affect how the body metabolizes and responds to ethanol . Additionally, external factors such as diet, concurrent drug use, and the presence of other chemicals can also influence the effects of ethanol .

Biochemical Analysis

Biochemical Properties

Ethanol-d5 plays a significant role in biochemical reactions due to its isotopic nature. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. One of the primary enzymes that this compound interacts with is alcohol dehydrogenase. This enzyme catalyzes the oxidation of this compound to acetaldehyde-d5, a crucial step in ethanol metabolism. The interaction between this compound and alcohol dehydrogenase is characterized by the transfer of deuterium atoms, which can be monitored using mass spectrometry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound is metabolized to acetaldehyde-d5, which can affect cellular redox states and induce oxidative stress. This oxidative stress can lead to alterations in gene expression, particularly in genes involved in antioxidant defense mechanisms. Additionally, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to alcohol dehydrogenase, facilitating the transfer of deuterium atoms during the oxidation process. This binding interaction is crucial for the conversion of this compound to acetaldehyde-d5. Furthermore, this compound can inhibit or activate other enzymes involved in metabolic pathways, affecting the overall metabolic flux. Changes in gene expression induced by this compound are mediated through transcription factors that respond to oxidative stress and other cellular signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-d5 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O). The reaction typically involves heating ethanol with deuterium oxide in the presence of a catalyst such as platinum or palladium. The reaction conditions include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous exchange of ethanol with deuterium oxide in a reactor. The process involves recycling the deuterium oxide to maximize the yield of this compound. The final product is then purified through distillation to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Ethanol-d5 undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can affect the reaction rates and mechanisms.

Common Reagents and Conditions:

Substitution: this compound can undergo nucleophilic substitution reactions with halides to form ethyl halides-d5 under basic conditions.

Major Products:

- Oxidation: Acetaldehyde-d4, Acetic acid-d4

- Reduction: Ethane-d6

- Substitution: Ethyl halides-d5

Scientific Research Applications

Ethanol-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

NMR Spectroscopy: this compound is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.

Tracer Studies: It is used as a tracer in metabolic studies to investigate the pathways and mechanisms of ethanol metabolism in biological systems.

Pharmaceutical Research: this compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industrial Applications: It is used in the production of deuterated solvents and reagents for various industrial processes.

Comparison with Similar Compounds

Ethanol-d5 can be compared with other deuterated forms of ethanol, such as:

Ethanol-d1 (C2H5DO): Contains one deuterium atom.

Ethanol-d2 (C2H4D2O): Contains two deuterium atoms.

Ethanol-d6 (C2D6O): Contains six deuterium atoms.

Uniqueness: this compound is unique due to its specific isotopic composition, which makes it particularly useful in NMR spectroscopy and tracer studies. The presence of five deuterium atoms provides a distinct spectral signature, allowing for precise analysis of molecular structures and dynamics .

Biological Activity

Ethanol-d5, a deuterated form of ethanol, is utilized primarily in metabolic studies due to its unique properties that allow researchers to trace metabolic pathways without interference from the natural abundance of ethanol. This article explores the biological activity of this compound, including its pharmacokinetics, interactions in biological systems, and implications for research.

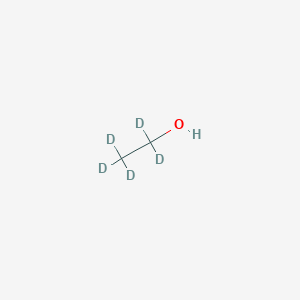

Overview of this compound

This compound (C2H5D5O) is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking in metabolic studies using techniques such as mass spectrometry and NMR spectroscopy. This compound exhibits similar biological activities to regular ethanol but provides distinct advantages in tracing and quantifying metabolic processes.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound closely resemble that of regular ethanol, but the incorporation of deuterium alters its metabolic fate slightly. Studies have shown that:

- Absorption : this compound is absorbed in the gastrointestinal tract similarly to regular ethanol, with peak blood concentrations achieved within 30-90 minutes post-ingestion.

- Distribution : The distribution volume is comparable to ethanol, indicating similar tissue penetration.

- Metabolism : this compound undergoes metabolism primarily via the liver's alcohol dehydrogenase pathway, converting it to acetaldehyde and subsequently to acetic acid. The presence of deuterium may influence enzyme kinetics slightly but does not significantly alter the metabolic pathway compared to regular ethanol .

Biological Activity and Effects

This compound retains many biological activities associated with ethanol, including:

- CNS Effects : Like ethanol, this compound exhibits central nervous system depressant effects. Research indicates that it enhances GABAergic activity, leading to increased inhibitory neurotransmission. This action can be observed through alterations in neuronal firing rates and synaptic transmission dynamics .

- Cardiovascular Effects : this compound has been shown to affect cardiovascular function similarly to regular ethanol, including vasodilation and modulation of heart rate. However, specific studies focusing on this compound's cardiovascular impacts remain limited.

Study 1: Metabolic Tracing in Humans

A study investigated the metabolic pathways of ethanol and this compound by administering both compounds simultaneously. The findings revealed that while both forms were metabolized through similar pathways, the use of this compound allowed for clearer differentiation in tracing metabolic products due to its unique mass signature. This approach provided insights into the metabolism of alcohol in humans and its effects on various physiological processes .

Study 2: Tumor Microenvironment Analysis

In cancer research, a study utilized this compound as a probe to analyze the tumor microenvironment. The results indicated that tumor-bearing mice exhaled significantly higher amounts of D5-ethanol compared to healthy controls, suggesting increased enzymatic activity related to tumor metabolism. This finding highlights the potential of using deuterated compounds like this compound for non-invasive monitoring of tumor activity .

Data Table: Comparison of Ethanol and this compound

| Property | Ethanol | This compound |

|---|---|---|

| Molecular Formula | C2H6O | C2H5D5O |

| Absorption Time | 30-90 minutes | 30-90 minutes |

| Metabolic Pathway | Alcohol dehydrogenase | Alcohol dehydrogenase |

| CNS Effects | Depressant | Depressant |

| Unique Feature | Common isotopic form | Stable isotope for tracing |

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480249 | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68476-78-8, 1859-08-1 | |

| Record name | Molasses | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molasses | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1859-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Ethanol-d5 in the context of the provided research articles?

A1: this compound, a deuterated form of ethanol, serves as a valuable tool for studying reaction mechanisms and molecular interactions in the provided research articles. [, ] Its use allows researchers to track isotopic differences and gain insights into reaction pathways.

Q2: How does the deuteration of ethanol (this compound) impact its reaction rate with hydrogen atoms compared to regular ethanol?

A2: [] Research indicates that the reaction of hydrogen atoms with this compound is slower compared to regular ethanol in aqueous solutions. At 25°C, the rate constant for this compound is (2.77 ± 0.26) × 106 dm3 mol-1 s-1, while for ethanol it is (2.04 ± 0.06) × 107 dm3 mol-1 s-1. This difference suggests a kinetic isotope effect, where the presence of deuterium alters the reaction rate. This information is crucial for understanding reaction mechanisms involving hydrogen transfer. You can find more details in the study titled "Rate of Hydrogen Atom Reaction with Ethanol, this compound, 2-Propanol, and 2-Propanol-d7 in Aqueous Solution†". []

Q3: How is this compound used in neutron reflectivity studies to understand polymer behavior in mixed solvents?

A3: [] this compound plays a crucial role in neutron reflectivity (NR) experiments designed to investigate the behavior of polymers, specifically Poly[2-(methacryloyloxy)ethyl phosphorylcholine] (PMPC), in mixed solvents. By using this compound along with other deuterated and non-deuterated solvents, researchers can manipulate the contrast in neutron scattering, allowing them to precisely determine the solvent composition within the collapsed PMPC brush. This technique helps elucidate the molecular mechanisms underlying the cononsolvency phenomenon observed in these polymer systems. For a deeper understanding, refer to the paper titled "Cononsolvency of Poly[2-(methacryloyloxy)ethyl phosphorylcholine] in Ethanol-Water Mixtures: A Neutron Reflectivity Study." []

A4: [] Investigating the interaction between hydrogen atoms and this compound in an aqueous solution provides valuable information for various scientific fields. Firstly, it contributes to the fundamental understanding of reaction kinetics and isotope effects in chemical reactions. Secondly, this knowledge is relevant to fields like radiation chemistry, where the interaction of reactive species with solvents like ethanol is crucial. Additionally, this research can provide insights into biological systems, as similar reactions can occur in living organisms exposed to radiation or other reactive species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.